4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide
Overview
Description
4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylcyclohexylamine with 4-ethyl-5-methylthiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Halogens (Br2, Cl2) in acetic acid at room temperature.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiophene ring can interact with various biological macromolecules, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Another thiophene derivative with similar structural features.
4-methylthiophene-3-carboxamide: Shares the thiophene core but differs in the substitution pattern.
5-ethylthiophene-2-carboxamide: Similar in structure but with different substituents.
Uniqueness
4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl and methyl group on the thiophene ring, along with a cyclohexyl carboxamide moiety, makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-ethyl-5-methyl-N-(4-methylcyclohexyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-4-13-11(3)18-9-14(13)15(17)16-12-7-5-10(2)6-8-12/h9-10,12H,4-8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNGPYINWBQHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2CCC(CC2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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